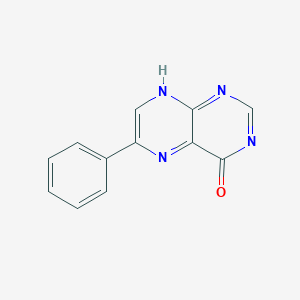
6-phenyl-4(3H)-pteridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-4(3H)-pteridinone is a useful research compound. Its molecular formula is C12H8N4O and its molecular weight is 224.22g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 6-Phenyl-4(3H)-pteridinone
The synthesis of this compound typically involves multi-step chemical reactions. For instance, one common method includes the condensation of appropriate aromatic amines with carbonyl compounds under acidic or basic conditions. Recent studies have highlighted various synthetic routes that yield this compound efficiently, often utilizing derivatives of pyrazine or phenyl groups as starting materials .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for pharmacological applications:
- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Enzyme Inhibition : It has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can be beneficial in the treatment of gout and hyperuricemia .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. Its mechanism involves the modulation of specific signaling pathways related to cell growth and survival .
Therapeutic Applications
Given its biological activities, this compound has potential applications in various therapeutic areas:
Cancer Therapy
Recent investigations have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells. A study demonstrated that modified pteridinones exhibited significant antiproliferative effects against multiple cancer cell lines, indicating their potential as anticancer agents .
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Neurological Disorders
The antioxidant properties of this compound suggest its potential use in treating neurodegenerative diseases where oxidative stress plays a critical role. Further research is needed to elucidate its efficacy in this domain.
Cardiovascular Health
Due to its ability to inhibit xanthine oxidase, this compound could be beneficial in managing cardiovascular diseases associated with elevated uric acid levels .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
Case Study on Lung Cancer : A study focused on non-small cell lung cancer demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Propiedades
Número CAS |
81346-74-9 |
|---|---|
Fórmula molecular |
C12H8N4O |
Peso molecular |
224.22g/mol |
Nombre IUPAC |
6-phenyl-3H-pteridin-4-one |
InChI |
InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)13-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,13,14,15,17) |
Clave InChI |
VGGMMAPLRYTTGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC=N3 |
SMILES isomérico |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=O)C3=N2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CNC3=NC=NC(=O)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















